

(R)-3-(Methylsulfonyl)pyrrolidine CAS number

1234576-84-1

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-3-(Methylsulfonyl)pyrrolidine

Cat. No.: B059380

[Get Quote](#)

An In-depth Technical Guide to (R)-3-(Methylsulfonyl)pyrrolidine

This technical guide provides a comprehensive overview of **(R)-3-(Methylsulfonyl)pyrrolidine**, a chiral building block of significant interest to researchers, scientists, and professionals in drug development and agrochemical synthesis.

Introduction

(R)-3-(Methylsulfonyl)pyrrolidine, with CAS number 1234576-84-1, is a heterocyclic organic compound. It features a saturated five-membered nitrogen-containing pyrrolidine ring, a chiral center at the 3-position, and a methylsulfonyl group. This combination of a chiral scaffold and a polar, hydrogen-bond accepting sulfonyl group makes it a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.^[1] The pyrrolidine ring is a prevalent scaffold in numerous natural products and approved drugs, and the sulfonyl group is known to enhance binding affinity to biological targets, improve metabolic stability, and modulate physicochemical properties of drug candidates.^{[2][3]}

Physicochemical and Spectroscopic Data

The properties of **(R)-3-(Methylsulfonyl)pyrrolidine** are summarized in the tables below. Much of the publicly available data is predicted, and spectral information is often for the racemic mixture or closely related salts.

Chemical Identity

Identifier	Value
Chemical Name	(R)-3-(Methylsulfonyl)pyrrolidine
CAS Number	1234576-84-1
Molecular Formula	C5H11NO2S
Molecular Weight	149.21 g/mol
Synonyms	(3R)-3-(Methylsulfonyl)pyrrolidine, (R)-3-methanesulfonylpyrrolidine

Physical Properties

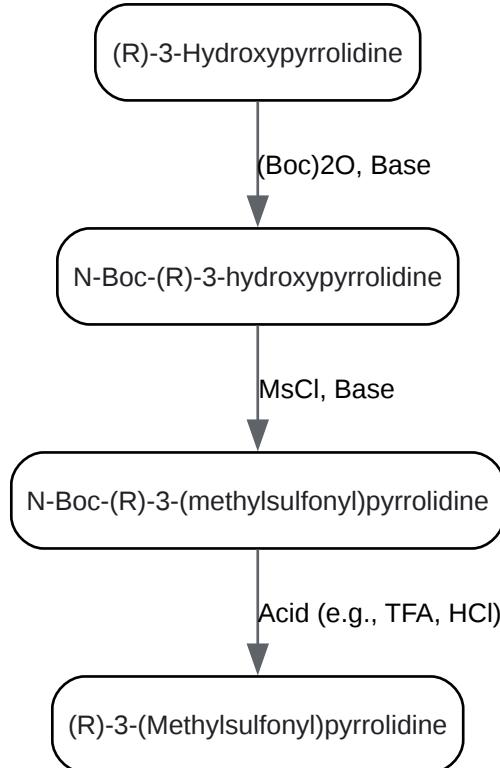
Property	Value	Source
Appearance	Colorless to light yellow liquid	[1]
Boiling Point	326.9 ± 31.0 °C	Predicted [1]
Density	1.23 ± 0.1 g/cm³	Predicted [1]
Flash Point	151.5 ± 24.8 °C	Predicted [1]
pKa	8.51 ± 0.10	Predicted
Refractive Index	1.500	Predicted [1]

Spectroscopic Data

While specific spectra for **(R)-3-(Methylsulfonyl)pyrrolidine** are not readily available in the public domain, data for the racemic mixture, 3-(Methylsulfonyl)pyrrolidine (CAS 433980-62-2), and related salts can provide valuable structural information.

- ¹H NMR: Data is available for the racemic mixture and the hydrochloride salt of the (S)-enantiomer.[\[4\]](#)[\[5\]](#)
- ¹³C NMR: Data is available for the racemic mixture.[\[4\]](#)
- Mass Spectrometry: MS data is available for the racemic mixture.[\[4\]](#)

Synthesis and Experimental Protocols


A specific, peer-reviewed experimental protocol for the synthesis of **(R)-3-(Methylsulfonyl)pyrrolidine** is not widely published. However, based on analogous syntheses of similar compounds, a plausible and representative protocol can be proposed.^[6] This multi-step synthesis typically starts from a commercially available chiral precursor, such as (R)-3-hydroxypyrrolidine.

Proposed Synthetic Pathway

The synthesis can be logically divided into three main stages:

- Protection of the Pyrrolidine Nitrogen: The secondary amine of the starting material is protected to prevent side reactions in the subsequent step. A common protecting group is the tert-butoxycarbonyl (Boc) group.
- Sulfonylation of the Hydroxyl Group: The hydroxyl group is converted to the methylsulfonyl group. This is the key step in introducing the desired functionality.
- Deprotection of the Pyrrolidine Nitrogen: The protecting group is removed to yield the final product.

Proposed Synthetic Pathway for (R)-3-(Methylsulfonyl)pyrrolidine

[Click to download full resolution via product page](#)

Caption: Proposed synthetic route for **(R)-3-(Methylsulfonyl)pyrrolidine**.

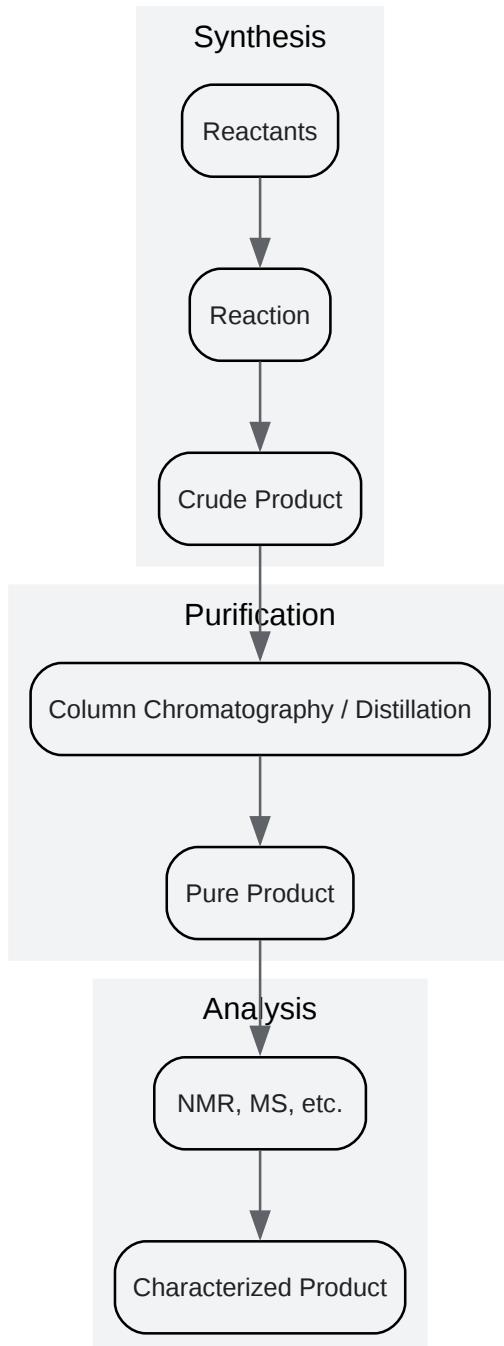
Detailed Experimental Protocol

Step 1: N-Boc Protection of (R)-3-Hydroxypyrrolidine

- To a solution of (R)-3-hydroxypyrrolidine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base like triethylamine (1.1 eq.).
- Cool the mixture to 0 °C in an ice bath.
- Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq.) in the same solvent.
- Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water and extract the product with an organic solvent.
- Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-(R)-3-hydroxypyrrolidine, which can be used in the next step without further purification.

Step 2: Sulfenylation of N-Boc-(R)-3-hydroxypyrrolidine


- Dissolve N-Boc-(R)-3-hydroxypyrrolidine (1.0 eq.) and a base such as triethylamine or pyridine (1.2-1.5 eq.) in an anhydrous aprotic solvent like DCM or THF under an inert atmosphere (e.g., nitrogen or argon).[\[6\]](#)
- Cool the solution to 0 °C.
- Add methanesulfonyl chloride (MsCl) (1.1-1.3 eq.) dropwise, maintaining the temperature at 0 °C.[\[6\]](#)
- Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 4-6 hours.
- Monitor the reaction by TLC.
- Once the reaction is complete, wash the mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
- Purify the crude product by column chromatography on silica gel to yield **N-Boc-(R)-3-(methylsulfonyl)pyrrolidine**.

Step 3: Deprotection of N-Boc-(R)-3-(methylsulfonyl)pyrrolidine

- Dissolve **N-Boc-(R)-3-(methylsulfonyl)pyrrolidine** (1.0 eq.) in a solvent such as DCM or 1,4-dioxane.

- Add an excess of a strong acid, for example, trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane.
- Stir the mixture at room temperature for 1-4 hours.
- Monitor the deprotection by TLC.
- Upon completion, remove the solvent and excess acid under reduced pressure.
- If the hydrochloride salt is formed, neutralize it with a base (e.g., NaOH solution) and extract the free amine with an organic solvent.
- Dry the organic extracts, filter, and concentrate to obtain **(R)-3-(Methylsulfonyl)pyrrolidine**. Further purification can be achieved by distillation under reduced pressure.

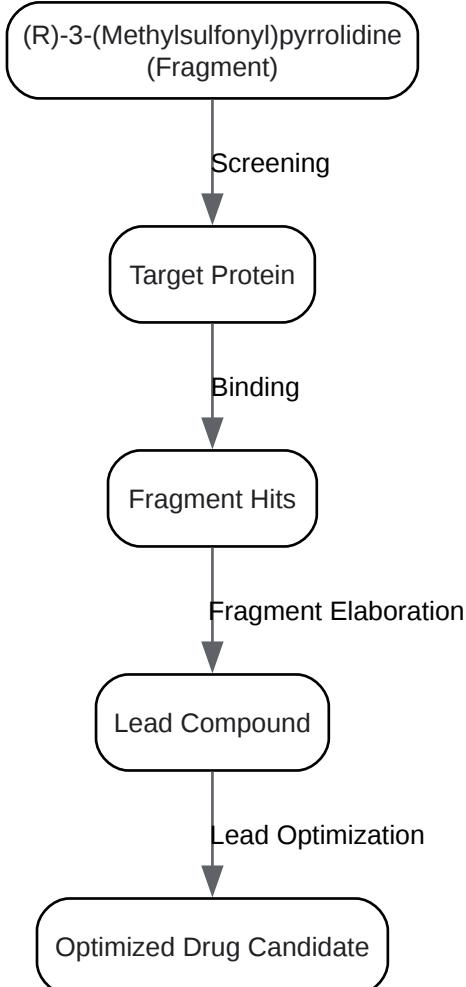
General Experimental Workflow

[Click to download full resolution via product page](#)

Caption: A general workflow for the synthesis, purification, and analysis.

Applications in Drug Development

(R)-3-(Methylsulfonyl)pyrrolidine is a versatile building block for the synthesis of novel chemical entities with potential therapeutic applications. Its utility stems from the desirable properties of both the pyrrolidine ring and the methylsulfonyl group.


The sulfonyl group is a key functional group in medicinal chemistry.^[2]^[7] It is a strong hydrogen bond acceptor and can participate in crucial interactions with biological targets like enzymes and receptors.^[8] Furthermore, the introduction of a sulfonyl group can improve a molecule's metabolic stability, thereby prolonging its duration of action, and can enhance its pharmacokinetic properties.^[3]

The pyrrolidine scaffold provides a three-dimensional framework that can be functionalized to explore chemical space and optimize ligand-target interactions.^[9] Chiral pyrrolidines, such as the (R)-enantiomer of 3-(methylsulfonyl)pyrrolidine, are particularly important for developing stereospecific drugs that can differentiate between enantioselective biological targets.

This compound can be used in:

- Fragment-Based Drug Discovery (FBDD): As a small, functionalized molecule, it can be used as a fragment to screen against biological targets. Hits can then be elaborated into more potent lead compounds.
- Lead Optimization: It can be incorporated into existing lead compounds to improve their potency, selectivity, and pharmacokinetic profiles. The methylsulfonyl group can be used to replace other functional groups to fine-tune the properties of a molecule.
- Scaffold Hopping: The sulfonyl-pyrrolidine core can be used as a novel scaffold to design new classes of compounds that interact with a known biological target.

Role in Fragment-Based Drug Discovery

[Click to download full resolution via product page](#)

Caption: Logical flow of using the compound in drug discovery.

Safety and Handling

A specific Safety Data Sheet (SDS) for **(R)-3-(Methylsulfonyl)pyrrolidine** is not widely available. Therefore, the following safety information is based on data for structurally related compounds such as pyrrolidine and N-methyl-2-pyrrolidone.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#) It is imperative

to handle this compound in a well-ventilated fume hood with appropriate personal protective equipment.

Hazard Identification

- Skin and Eye Irritation: Likely to be an irritant to the skin and eyes.[10] May cause serious eye damage.
- Respiratory Irritation: May cause respiratory irritation if inhaled.[10]
- Flammability: May be a combustible liquid.[12]
- Reproductive Toxicity: Some related pyrrolidine derivatives are known to have potential reproductive toxicity.[10][12]

Personal Protective Equipment (PPE)

- Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
- Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary.
- Respiratory Protection: Use a respirator with an appropriate vapor cartridge if working outside of a fume hood or if vapors are likely to be generated.

Handling and Storage

- Handling: Avoid contact with skin, eyes, and clothing.[14] Do not breathe vapors or mist.[14] Handle in accordance with good industrial hygiene and safety practices.[14]
- Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[13] Store away from heat, sparks, and open flames.

First Aid Measures

- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.

- Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.
- Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
- Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 3-(METHANESULFONYL)PYRROLIDINE(433980-62-2) 1H NMR [m.chemicalbook.com]
- 5. (S)-3-(Methylsulfonyl)pyrrolidine hydrochloride(1407997-84-5) 1H NMR spectrum [chemicalbook.com]
- 6. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. louisville.edu [louisville.edu]
- 11. fishersci.com [fishersci.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. fishersci.com [fishersci.com]

- 14. spectrumchemical.com [spectrumchemical.com]
- To cite this document: BenchChem. [(R)-3-(Methylsulfonyl)pyrrolidine CAS number 1234576-84-1]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b059380#r-3-methylsulfonyl-pyrrolidine-cas-number-1234576-84-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com